molecular formula C9H12ClF2NO B7982034 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride

Cat. No.: B7982034
M. Wt: 223.65 g/mol
InChI Key: NYGQBCXIGQTLSU-UHFFFAOYSA-N
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Description

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride is a chemical compound with the molecular formula C9H12ClF2NO. It is known for its unique structure, which includes a difluoroethoxy group attached to a phenyl ring, and is commonly used in various scientific research applications .

Preparation Methods

The synthesis of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride typically involves several steps:

    Starting Materials: The synthesis begins with 2,2-difluoroethanol, which is reacted with methanesulfonyl chloride in the presence of triethylamine and anhydrous methylene chloride at 0°C.

    Formation of the Ether: The mesylate intermediate is then reacted with a phenol derivative to form the difluoroethoxyphenyl compound.

    Amination: The difluoroethoxyphenyl compound undergoes amination to introduce the methanamine group, resulting in the formation of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine.

    Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Mechanism of Action

The mechanism of action of 1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

1-[2-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride can be compared with other similar compounds:

Properties

IUPAC Name

[2-(2,2-difluoroethoxy)phenyl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-9(11)6-13-8-4-2-1-3-7(8)5-12;/h1-4,9H,5-6,12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYGQBCXIGQTLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)OCC(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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